molecular formula C18H17Cl2N3O5 B12030042 N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide CAS No. 339222-81-0

N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

Cat. No.: B12030042
CAS No.: 339222-81-0
M. Wt: 426.2 g/mol
InChI Key: DCAUSVDLXREYAD-ZVBGSRNCSA-N
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Description

N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide is a synthetic oxamide derivative featuring a 2,3-dichlorophenyl group and a 3,4,5-trimethoxyphenyl moiety linked via an E-configured imine bridge. Its synthesis likely involves condensation of oxalamide precursors with substituted benzaldehydes, analogous to methods for related hydrazide and triazole derivatives .

Properties

CAS No.

339222-81-0

Molecular Formula

C18H17Cl2N3O5

Molecular Weight

426.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H17Cl2N3O5/c1-26-13-7-10(8-14(27-2)16(13)28-3)9-21-23-18(25)17(24)22-12-6-4-5-11(19)15(12)20/h4-9H,1-3H3,(H,22,24)(H,23,25)/b21-9+

InChI Key

DCAUSVDLXREYAD-ZVBGSRNCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Biological Activity

N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C18H16Cl2N4O3C_{18}H_{16}Cl_2N_4O_3 with a molecular weight of approximately 439.32 g/mol. The structure features a dichlorophenyl group and a trimethoxyphenyl moiety linked through an imine bond, which is characteristic of many biologically active compounds.

Structural Representation

ComponentDescription
Dichlorophenyl A phenyl ring with two chlorine substituents at the 2 and 3 positions.
Trimethoxyphenyl A phenyl ring with three methoxy groups at the 3, 4, and 5 positions.
Linkage An imine bond connecting the two phenyl groups.

Synthesis

The synthesis of N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide typically involves the condensation reaction between appropriate amines and aldehydes or ketones under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance, in a study assessing its effects on A549 lung cancer cells, various derivatives exhibited IC50 values indicating their potency.

Compound IDIC50 (µg/mL)Cell Line
11b11.20A549
11c15.73A549
13b59.61A549
14b27.66A549

The most effective compound in this series was identified as 11b, which exhibited an IC50 value of 11.20 µg/mL, suggesting strong anticancer activity.

The proposed mechanism of action for N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Molecular docking studies suggest that this compound may interact with key proteins involved in cell survival and proliferation.

Other Biological Activities

In addition to its anticancer properties, preliminary evaluations indicate that this compound may possess antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells.

Study on Antioxidant Activity

A recent publication assessed the antioxidant capabilities of several oxadiazole derivatives similar to N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide. The study utilized DPPH radical scavenging assays to evaluate the compounds' effectiveness compared to standard antioxidants like butylated hydroxyanisole (BHA).

Results Summary

  • Compounds Tested: Various oxadiazole derivatives.
  • Standard Used: BHA.
  • Findings: Several derivatives showed moderate antioxidant activity; however, specific data on the compound were not provided directly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound’s oxamide core and substituents are compared to analogs in Table 1.

Table 1: Structural Comparison of N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide and Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound Oxamide 2,3-dichlorophenyl, 3,4,5-trimethoxyphenyl Not specified E-imine bridge, potential H-bonding -
BV38661 Triazole-thione 2,3-dichlorophenyl, 3,4,5-trimethoxyphenyl 379.267 Sulfur-containing core, C-H⋯S interactions
Combretastatin A-4 Prodrugs Stilbene 3,4,5-trimethoxyphenyl ~400–500 Anticancer activity, solubility challenges
N′-Benzylidene-3,4,5-trimethoxybenzohydrazide Hydrazide 3,4,5-trimethoxyphenyl ~300–350 Antimicrobial activity, Schiff base
(E)-2”,5”-Dichloro-N-(3’-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl) sulfonamide Sulfonamide 3,4,5-trimethoxyphenyl, dichlorophenyl ~500–550 Analgesic potential, acryloyl group

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is a common motif in anticancer agents (e.g., combretastatin A-4 derivatives), suggesting shared electronic properties .
  • The E-imine configuration in the target compound is analogous to BV38661 , which exhibits intermolecular C-H⋯N/S interactions critical for crystal packing.
Physicochemical Properties

Solubility :

  • Combretastatin A-4 derivatives face severe water solubility limitations, necessitating prodrug development (e.g., phosphate salts) . The target compound’s oxamide core may similarly limit solubility, though this depends on substituent polarity.
  • Sulfonamide derivatives () and triazole-thiones (BV38661) exhibit moderate solubility due to polar functional groups .

Spectroscopic Data :

  • DFT studies on related trimethoxyphenyl compounds (e.g., veratrole, ) reveal strong UV-Vis absorption near 280–320 nm, attributed to π→π* transitions in the methoxy-substituted aryl group .
  • IR spectra of analogs (e.g., ) show characteristic C=N stretches at ~1600 cm⁻¹ and C-O (methoxy) peaks at ~1250 cm⁻¹ .

Crystallography :

  • BV38661 and 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide () form hydrogen-bonded chains (N-H⋯O, C-H⋯O), suggesting the target compound may adopt similar packing motifs .
Pharmacological Activity

Anticancer Potential:

  • Combretastatin A-4 derivatives inhibit tubulin polymerization, with IC₅₀ values in the nanomolar range . The target compound’s trimethoxyphenyl group may confer similar activity, though oxamide’s rigidity could affect binding.
  • N′-Benzylidene-3,4,5-trimethoxybenzohydrazide derivatives () show moderate antimicrobial activity (MIC: 8–32 µg/mL), suggesting the trimethoxyphenyl group enhances membrane penetration .

Analgesic Activity :

  • Sulfonamide derivatives with dichlorophenyl and trimethoxyphenyl groups () exhibit analgesic effects in murine models (ED₅₀: 10–25 mg/kg), likely via COX inhibition .

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